6-Hydroxy-2-naphthoic acid

概要

説明

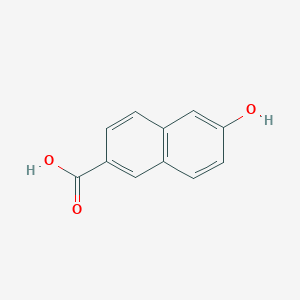

6-Hydroxy-2-naphthoic acid (6H2NA, CAS 16712-64-4) is a naphthalene derivative with a hydroxyl (-OH) group at position 6 and a carboxylic acid (-COOH) group at position 2. Its molecular formula is C₁₁H₈O₃ (molecular weight: 188.18 g/mol) . It crystallizes in the monoclinic P2₁/c space group, forming 2D layered structures via distinct hydrogen-bonding networks. In one polymorph, carboxyl groups dimerize via COOH⋯COOH interactions, while hydroxyl groups form separate hydrogen bonds .

6H2NA is industrially significant as a co-monomer in thermotropic liquid crystal polymers (LCPs), such as Vectra®, where it enhances thermal stability and mechanical performance . It is also used in synthesizing co-crystals and pharmaceutical intermediates .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-2-naphthoic acid can be achieved through several methods. One common method involves the Koble-Schmitt reaction, where 2-naphthol is carboxylated using carbon dioxide under high temperature and pressure conditions. This reaction typically requires a potassium base and anhydrous conditions .

Another method involves the methoxylation of 2-naphthol, followed by bromination, Grignard reaction, and demethylation. This multi-step process yields this compound with high purity and yield .

Industrial Production Methods: In industrial settings, the Koble-Schmitt reaction is often employed due to its efficiency and cost-effectiveness. The reaction is carried out in a specialized solvent, followed by separation and refining processes to obtain a product with qualified purity .

化学反応の分析

Chemical Oxidation

6HNA undergoes regioselective oxidation using NaClO/NaOH to form 6,7-dihydroxynaphthoic acid ( ):

| Substrate | Oxidizing Agent | Conditions | Yield |

|---|---|---|---|

| 6-Methoxy-2-acetonaphthone | NaClO (10%) | 45°C, 4–12 hours | 70–91% |

Biocatalytic Oxidation

CYP199A2 (a bacterial cytochrome P450 enzyme) oxidizes 6HNA to 6,7-dihydroxynaphthoic acid with high regioselectivity ( ):

| Enzyme Source | Substrate | Product | Conversion Efficiency |

|---|---|---|---|

| E. coli expressing CYP199A2 | 6HNA | 6,7-Dihydroxynaphthoic acid | >95% (HPLC purity) |

Esterification and Etherification

The carboxylic acid group reacts with alcohols or alkyl halides to form esters or ethers ( ):

| Reaction Type | Reagent | Product | Application |

|---|---|---|---|

| Esterification | Methanol/H+ | Methyl 6-hydroxy-2-naphthoate | Polymer intermediates |

| Etherification | Methyl iodide | 6-Methoxy-2-naphthoic acid | Liquid crystal synthesis |

Example :

-

Methylation of 6HNA with methyl iodide in alkaline conditions yields 6-methoxy-2-naphthoic acid, a precursor for thermotropic liquid crystals ( ).

Polymerization

6HNA is copolymerized with 4-hydroxybenzoic acid to produce high-performance liquid crystalline polymers ( ):

| Copolymer Composition | Thermal Stability (°C) | Key Properties |

|---|---|---|

| 6HNA + 4-hydroxybenzoic acid | >300 | High tensile strength, chemical resistance |

Mechanism :

-

Melt polycondensation at 280–320°C under vacuum forms aromatic polyester chains with rigid backbones ( ).

Supramolecular Interactions

6HNA forms co-crystals with caffeine via carboxylic acid–imidazole heterosynthons , characterized by X-ray diffraction ( ):

| Co-crystal Partner | Hydrogen Bond Length (Å) | Crystal System |

|---|---|---|

| Caffeine | 1.85 (O–H···N) | Monoclinic (P2₁/c) |

Decarboxylation and Rearrangement

Under pyrolytic conditions (>300°C), 6HNA undergoes decarboxylation to form 6-hydroxynaphthalene , a key intermediate in organic synthesis ( ).

Analytical Characterization

Purity and reaction outcomes are validated using:

科学的研究の応用

Pharmaceutical Applications

HNA serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects, particularly in the development of anti-inflammatory and analgesic agents. Notably:

- Dye Intermediates : HNA is utilized in the production of dyes and pigments, enhancing the color properties of various materials .

- Biocatalytic Processes : Research indicates that recombinant strains of Escherichia coli expressing specific enzymes can effectively convert HNA into more complex structures for pharmaceutical use .

Polymer Chemistry

HNA's role extends into polymer chemistry where it is used to create novel materials:

- Aromatic Polyesters : HNA has been incorporated into the synthesis of wholly aromatic polyesters, which exhibit enhanced thermal stability and mechanical properties. These materials are suitable for high-performance applications .

- Liquid-Crystal Epoxy Resins : The compound has also been studied for its use in cholesteric liquid-crystal epoxy resins, which are valuable in electronic applications due to their unique optical properties .

Case Studies and Research Findings

- Purification Techniques : A study highlighted the purification of HNA using high-performance liquid chromatography (HPLC), achieving a purity of 99% . This method underscores the importance of purity in applications where HNA is used as a pharmaceutical intermediate.

- Toxicological Studies : Research has evaluated the safety profile of HNA, indicating potential skin irritation upon dermal exposure and eye damage in laboratory settings. These findings are crucial for regulatory compliance and safe handling practices in industrial applications .

- Environmental Impact : Studies on biodegradability have shown that HNA can undergo significant degradation in wastewater treatment processes, suggesting that it poses a lower environmental risk compared to other chemical intermediates .

作用機序

The mechanism of action of 6-Hydroxy-2-naphthoic acid involves its ability to undergo various chemical transformations due to the presence of both hydroxyl and carboxylic acid functional groups. These groups allow the compound to participate in oxidation, substitution, and other reactions, leading to the formation of various derivatives with distinct properties .

類似化合物との比較

Comparison with Structurally Similar Compounds

6-Methyl-2-naphthoic Acid

- Molecular Formula : C₁₂H₁₀O₂ (average mass: 186.21 g/mol) .

- Key Differences : Replaces the hydroxyl group with a methyl (-CH₃) group.

- Impact: Solubility: Increased hydrophobicity due to the nonpolar methyl group. Reactivity: Lacks phenolic -OH, reducing hydrogen-bonding capacity and acidity (pKa ~4.7 for 6H2NA vs. ~5.5 for methyl analog) . Applications: Primarily used as an intermediate in organic synthesis rather than polymer production .

6-Hydroxy-5,7-dimethoxy-2-naphthoic Acid (DMNA)

- Structure : Adds methoxy (-OCH₃) groups at positions 5 and 7 .

- Key Differences: Electronic Effects: Methoxy groups donate electron density, altering electronic properties and hydrogen-bonding patterns. Synthesis: DMNA is derived from sustainable chemo-enzymatic routes using sinapic acid, contrasting with 6H2NA’s petroleum-based production .

Positional Isomers

- 1-Hydroxy-2-naphthoic Acid (1H2NA) and 3-Hydroxy-2-naphthoic Acid (3H2NA) :

- Structural Variation : Hydroxyl groups at positions 1 and 3, respectively.

- Supramolecular Chemistry : Form co-crystals with caffeine via imidazole-carboxylic acid synthons, unlike 6H2NA, which retains a carboxylic acid dimer .

- Toxicity : 1H2NA and 3H2NA show higher developmental toxicity in medaka embryos compared to 6H2NA, likely due to differences in metabolic pathways and bioavailability .

Physicochemical and Functional Comparisons

Hydrogen Bonding and Crystal Packing

生物活性

6-Hydroxy-2-naphthoic acid (HNPA) is a derivative of naphthoic acid, notable for its diverse biological activities and applications in various fields, including pharmaceuticals and materials science. This article explores the biological activity of HNPA, highlighting its antibacterial properties, synthesis methods, and structural characteristics.

Chemical Structure and Properties

This compound has the molecular formula and features a hydroxyl group at the 6-position of the naphthalene ring. This positioning is crucial for its biological activity, particularly in enhancing interactions with biological targets.

Antibacterial Activity

Recent studies have demonstrated that HNPA exhibits significant antibacterial properties, particularly against Neisseria gonorrhoeae, a pathogen responsible for gonorrhea. Research indicates that HNPA and its analogs maintain potency against multidrug-resistant strains, making them potential candidates for antibiotic development.

Case Study: Antibacterial Efficacy

A study assessed the minimum inhibitory concentrations (MICs) of HNPA against various strains of N. gonorrhoeae. The results are summarized in Table 1:

| Compound | MIC (µg/mL) | Resistance Profile |

|---|---|---|

| This compound | 8 | Ceftriaxone-resistant |

| Salicylic acid | 16 | Azithromycin-resistant |

| 3-Hydroxy-2-naphthoic acid | 32 | Sensitive |

This data suggests that HNPA is more effective than salicylic acid and retains activity against resistant strains, highlighting its potential as a lead compound in antibiotic research .

The mechanism by which HNPA exerts its antibacterial effects involves interference with bacterial cell wall synthesis and function. The hydroxyl group at the 6-position enhances binding affinity to bacterial targets, disrupting essential processes such as cell division and metabolism.

Synthesis Methods

The synthesis of HNPA has been explored through several methodologies. A notable approach involves the aerobic oxidation of 2,6-diisopropylnaphthalene using N-hydroxyphthalimide (NHPI) as a catalyst. This method allows for efficient production of HNPA with high yields .

Synthesis Pathway Overview

- Starting Material : 2,6-Diisopropylnaphthalene.

- Catalyst : NHPI combined with Co(OAc)₂.

- Reaction Conditions : Aerobic oxidation under atmospheric pressure.

- Final Product : Hydrolysis leads to HNPA.

Structural Studies

Recent crystallographic studies have revealed new polymorphs of HNPA, providing insights into its solid-state properties and potential applications in material science . These studies emphasize the importance of crystal structure in determining the compound's stability and reactivity.

Applications in Material Science

Beyond its biological activities, HNPA is also utilized in synthesizing polymer materials due to its ability to form liquid crystals. This property is particularly valuable in developing advanced materials for electronics and display technologies .

Q & A

Basic Research Questions

Q. What are the common laboratory synthesis methods for 6-hydroxy-2-naphthoic acid, and what are their advantages and limitations?

- Methodological Answer : The synthesis of this compound involves several approaches:

- Sandmeyer Reaction : Historically used to convert β-naphthol derivatives via diazotization and cyanide substitution, but limited by low yields (~50%) and carcinogenic intermediates like Bronner’s Acid .

- Kolbe-Schmidt Reaction : Reacts potassium naphtholate with CO₂ under high temperatures (170–230°C), yielding a mixture of this compound and its positional isomer (3-hydroxy-2-naphthoic acid) with variable yields (28–36%) .

- Catalytic Carbonylation : A modern method using β-naphthol as a starting material. Bromination followed by palladium-catalyzed carbonylation in methanol achieves regioselectivity and higher yields (33% or above) while avoiding toxic intermediates .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer : Key techniques include:

- Single-Crystal X-ray Diffraction : Resolves co-crystal structures (e.g., caffeine co-crystals) by identifying hydrogen-bonding synthons like carboxylic acid dimers .

- Infrared (IR) Spectroscopy : Detects functional groups (e.g., hydroxyl and carboxyl moieties) and hydrogen-bonding interactions in co-crystals .

- Nuclear Magnetic Resonance (NMR) : Determines regioselectivity in derivatives and copolymer sequence order parameters (e.g., in polyesters with PHB) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods to avoid inhalation of dust (H335 hazard) and ensure proper airflow during synthesis .

- Spill Management : Collect spills with inert absorbents (e.g., sand) and dispose of as hazardous waste to prevent environmental contamination .

Advanced Research Questions

Q. How can regioselectivity be optimized in synthesizing this compound derivatives?

- Methodological Answer : Regioselectivity is achieved through:

- Catalytic Carbonylation : Using β-naphthol as a precursor, bromination at position 6 followed by palladium-catalyzed carbonylation in methanol ensures selective formation of the 2-carboxyl group .

- Enzymatic Functionalization : Recombinant E. coli expressing CYP199A2 introduces hydroxyl groups at positions 6 and 7, enabling regioselective oxidation to 6,7-dihydroxy-2-naphthoic acid .

Q. What factors govern co-crystal formation between this compound and heterocyclic compounds like caffeine?

- Methodological Answer : Co-crystal formation depends on:

- Synthon Compatibility : The carboxylic acid dimer of this compound competes with heterosynthons (e.g., imidazole-carboxylic acid interactions) in caffeine co-crystals, influencing packing motifs .

- Solvent Polarity : Polar solvents (e.g., methanol) stabilize hydrogen-bonded networks, while nonpolar solvents favor π-π stacking between naphthalene rings .

Q. How can sequence order parameters (Ψ) resolve copolymer randomness in polyesters containing this compound?

- Methodological Answer :

- NMR Analysis : Measures the degree of randomness (α) in copolymers (e.g., PHB-PHN copolymers) by comparing experimental and theoretical α values for random sequences. Ψ = (1 - α)/(1 - α°) quantifies deviations from randomness .

Q. What challenges arise in reconciling contradictory yield data from different synthesis methods?

- Methodological Answer : Discrepancies stem from:

- Reaction Conditions : Kolbe-Schmidt yields vary with CO₂ pressure and temperature, while catalytic carbonylation requires precise Pd catalyst loading .

- Side Reactions : Bromination of β-naphthol may produce di-substituted byproducts, reducing yields in multi-step syntheses .

- Analytical Validation : Cross-validate yields using HPLC or GC-MS to account for impurities or isomer contamination .

Q. How does enzymatic oxidation using CYP199A2 expand the functionalization of this compound?

- Methodological Answer :

- Regioselective Hydroxylation : CYP199A2 introduces a hydroxyl group at position 7, converting this compound to 6,7-dihydroxy-2-naphthoic acid, a precursor for bioactive quinones .

- Biocatalytic Advantages : Avoids harsh oxidants (e.g., KMnO₄) and enables green synthesis under mild aqueous conditions .

特性

IUPAC Name |

6-hydroxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h1-6,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAUQJMHLAFIZDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)O)C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

94857-18-8 | |

| Record name | 2-Naphthalenecarboxylic acid, 6-hydroxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94857-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3029312 | |

| Record name | 6-Hydroxy-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 2-Naphthalenecarboxylic acid, 6-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

16712-64-4 | |

| Record name | 6-Hydroxy-2-naphthoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16712-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxy-2-naphthoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016712644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16712-64-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148862 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenecarboxylic acid, 6-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Hydroxy-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-hydroxy-2-naphthoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-HYDROXY-2-NAPHTHOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72XA858I6P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。